Regioselective Bioactivity: Differential Attractant Activity Between 3- and 2-Carboxylate Isomers
In a direct head-to-head comparison, the 3-carboxylate regioisomer (methyl tetrahydro-2H-pyran-3-carboxylate) and the 2-carboxylate regioisomer exhibited opposite enantiomeric activity orders in cockroach attractant assays [1]. The 3-carboxylate's (+)-enantiomer was more active than its (-)-enantiomer, while the 2-carboxylate's (-)-enantiomer was more active than its (+)-enantiomer [1].
| Evidence Dimension | Enantiomeric Attractant Activity Order |
|---|---|
| Target Compound Data | Activity order: (+)-3-carboxylate > (-)-3-carboxylate > racemic |
| Comparator Or Baseline | 2-Carboxylate regioisomer: Activity order: (-)-2-carboxylate > (+)-2-carboxylate > racemic |
| Quantified Difference | Complete inversion of enantiomeric activity preference based on regioisomer position |
| Conditions | Behavioral assay against Blattella germanica (L.) and Supella longipalpa (F.) |
Why This Matters
This demonstrates that the 3-position substitution confers a unique stereochemical activity profile, making it the essential choice for applications requiring this specific bioactivity.
- [1] Synthesis and Resolution of Tetrahydropyran Carboxylic Acids and the Bioevaluation of Their Esters as Cockroach Attractants. Bioscience, Biotechnology, and Biochemistry, 1994, 58(10), 1879-1881. View Source
